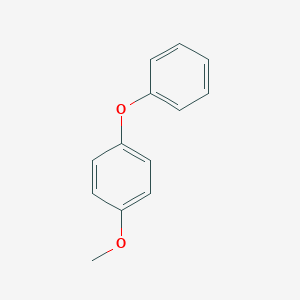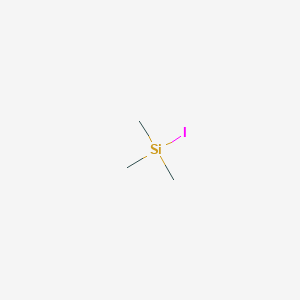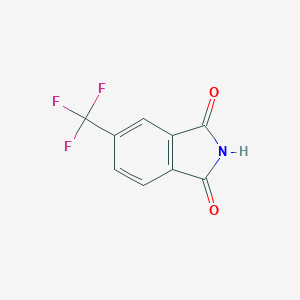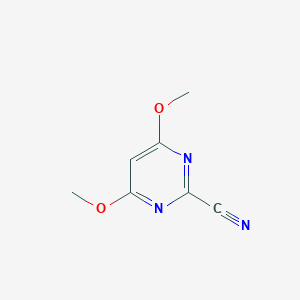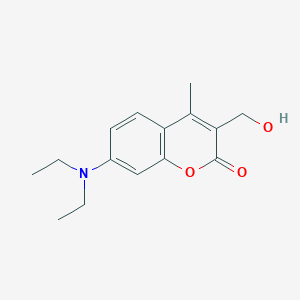
7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one, is a derivative of chromen-2-one, which is a coumarin derivative. Coumarins are a class of organic compounds that exhibit a wide range of biological activities and have applications in fluorescence analysis and as probes in micellar microenvironments .
Synthesis Analysis
The synthesis of related chromen-2-one derivatives often involves multi-step reactions. For instance, the synthesis of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, a compound used for fluorescence analysis, starts from 7-chloro-4-methyl-2H-chromen-2-one and involves nucleophilic substitution and a reduction step to increase fluorescence . Another example is the three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones, which is an oxidant-free process catalyzed by Sc(OTf)3 under green conditions, indicating a trend towards environmentally friendly synthesis methods .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is crucial for their photophysical properties. For example, the presence of a diethylamino group in 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one leads to considerable solvatochromism and dual fluorescence due to electronic coupling between the diethylamino group and the coumarin ring . Quantum mechanical calculations suggest that the diethylamino group in the excited state is twisted from the plane of the coumarin ring, which is influenced by solute-solvent interactions .
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo various chemical reactions. The introduction of different amines into the chromen-2-one core can be achieved through nucleophilic substitution, as seen in the synthesis of fluorescent derivatives . The presence of functional groups such as the diethylamino group can also influence the reactivity and interaction with solvents, affecting the formation of different excited states and internal conversion processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The photophysics of these compounds, such as 3-(benzoxazol-2-yl)-7-(N,N-diethylamino)chromen-2-one, are characterized by high fluorescence quantum yields, solvatochromism, and dual fluorescence . These properties make them suitable for applications in fluorescence analysis and as fluorescent probes in micellar microenvironments . The solvent effects on these compounds are significant, as they can lead to the formation of different excited states and influence the fluorescence properties .
科学的研究の応用
Synthetic Protocols and Core Structures
7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one is a compound related to chromones and coumarins, which are significant in pharmacology due to their diverse biological activities. The synthetic protocols for similar compounds, like 6H-benzo[c]chromen-6-ones, have been extensively reviewed, highlighting their importance as core structures in secondary metabolites with considerable pharmacological importance. The need for synthetic procedures arises due to the limited quantities produced from natural sources, leading to the development of efficient and simple procedures involving reactions of Michael acceptor (chromenones and chalcones) with dicarbonyl compounds (Mazimba, 2016).
Antioxidant Properties and Biological Activities
Chromones, including derivatives closely related to 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one, are natural compounds with significant physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are attributed to their antioxidant properties, capable of neutralizing active oxygen and cutting off free radical processes that can delay or inhibit cell impairment leading to various diseases. Important structural features for radical scavenging activity include the double bond, carbonyl group, and hydroxyl groups on the chromone nucleus (Yadav, Parshad, Manchanda, & Sharma, 2014).
Hydroxycoumarin Chemistry and Applications
3-Hydroxycoumarins, part of the broader family to which 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one belongs, are crucial due to their chemical, photochemical, and biological properties. They serve as precursors in the synthesis of various bioactive heterocyclic compounds, including pyrido[2,3-c]coumarin derivatives, highlighting their importance in genetics, pharmacology, microbiology, and other fields. The synthesis and reactivity of 3-hydroxycoumarin have been extensively documented, providing a foundation for understanding the applications and potential of derivatives like 7-Diethylamino-3-hydroxymethyl-4-methyl-chromen-2-one (Yoda, 2020).
Safety And Hazards
特性
IUPAC Name |
7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPAGXKXJDKNMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353647 |
Source


|
| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one | |
CAS RN |
127321-51-1 |
Source


|
| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

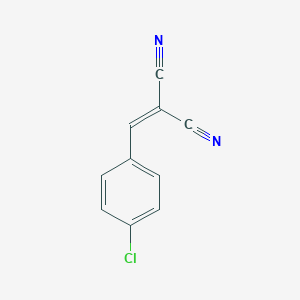
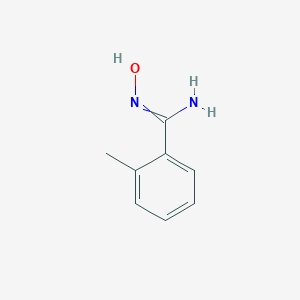
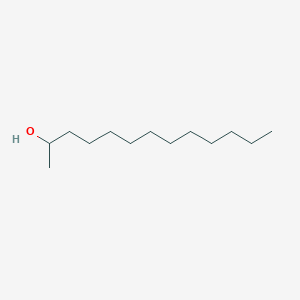
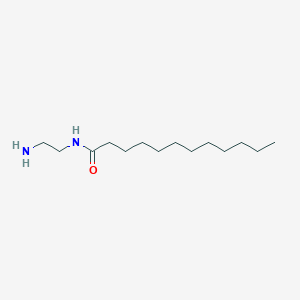
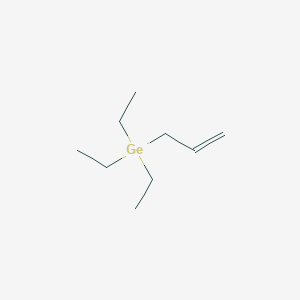
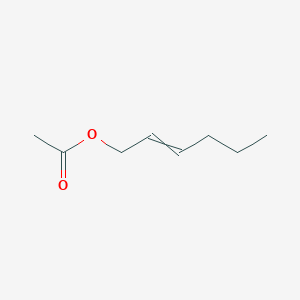
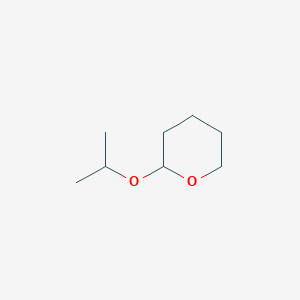
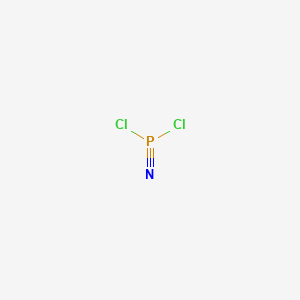
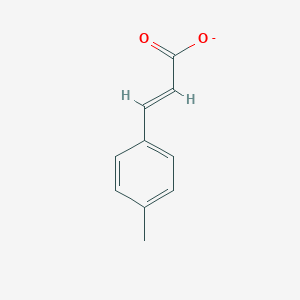
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
